
Application Notes: Infliximab in Cytotoxicity
Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Infliximab

Cat. No.: B1170848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α), is

a cornerstone biologic for treating various inflammatory diseases. Beyond its well-documented

neutralization of soluble TNF-α, infliximab's therapeutic efficacy is also attributed to its ability

to induce cytotoxicity in cells expressing transmembrane TNF-α (tmTNF-α). This cytotoxic

activity is primarily mediated through two key immunological mechanisms: Antibody-Dependent

Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1][2]

Understanding and quantifying these cytotoxic effects are crucial for the development and

characterization of infliximab and its biosimilars.

These application notes provide detailed protocols for assessing the ADCC and CDC activities

of infliximab, along with data presentation guidelines and visualizations of the underlying

signaling pathways.

Mechanisms of Infliximab-Mediated Cytotoxicity
Infliximab, an IgG1 antibody, can trigger the lysis of tmTNF-α expressing cells through its Fc

region.[2]

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): Infliximab binds to tmTNF-α on

target cells. The Fc portion of infliximab is then recognized by Fcγ receptors (like CD16) on
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immune effector cells, such as Natural Killer (NK) cells.[3] This engagement activates the

effector cells, leading to the release of cytotoxic granules containing perforin and granzymes,

ultimately inducing apoptosis in the target cell.[4][5]

Complement-Dependent Cytotoxicity (CDC): Upon binding to tmTNF-α on the target cell

surface, the Fc region of infliximab can activate the classical complement pathway. This is

initiated by the binding of C1q to the antibody-antigen complex, triggering a cascade of

complement protein activation that culminates in the formation of the Membrane Attack

Complex (MAC). The MAC creates pores in the target cell membrane, leading to cell lysis.[2]

[6]

Reverse Signaling (Outside-to-inside signaling): The binding of infliximab to tmTNF-α can

also initiate intracellular signaling pathways within the TNF-α-expressing cell itself.[1][7] This

"reverse signaling" can lead to apoptosis and cell cycle arrest, contributing to the overall

cytotoxic effect.[8][9] This process often involves the activation of c-Jun N-terminal kinase

(JNK) and caspases.[8][10]

Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The

following tables provide examples of how to structure results from ADCC and CDC assays.

Table 1: Infliximab-Mediated Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)

Infliximab Concentration
(ng/mL)

Mean Percentage
Cytotoxicity (%)

Standard Deviation

0 5.2 1.1

10 25.8 2.5

100 55.3 4.1

1000 85.1 3.8

10000 92.5 2.9

EC50 (ng/mL) ~80
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Table 2: Infliximab-Mediated Complement-Dependent Cytotoxicity (CDC)

Infliximab Concentration
(µg/mL)

Mean Percentage Cell
Lysis (%)

Standard Deviation

0 8.1 1.5

0.1 30.7 3.2

1 68.4 5.0

10 90.6 2.7

100 95.2 1.9

EC50 (µg/mL) ~0.5

Experimental Protocols
Protocol 1: Infliximab ADCC Assay
This protocol describes a method to measure the ability of infliximab to induce ADCC against

target cells expressing tmTNF-α, using peripheral blood mononuclear cells (PBMCs) as effector

cells.

Materials:

Target Cells: CHO or Jurkat cells stably transfected to express tmTNF-α.

Effector Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).

Infliximab: Serial dilutions of infliximab.

Assay Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).

Cytotoxicity Detection Reagent: e.g., CytoTox-Glo™ Luciferase Assay (Promega) or Calcein

AM.

96-well white, clear-bottom tissue culture plates.

Procedure:
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Target Cell Preparation:

Culture tmTNF-α expressing target cells to 80-90% confluency.

Harvest and wash the cells twice with assay medium.

Resuspend the cells to a concentration of 1 x 10^5 cells/mL.

Plate 100 µL of the target cell suspension (10,000 cells/well) into a 96-well plate and

incubate for 2-4 hours to allow for cell adherence.

Effector Cell Preparation:

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient

centrifugation.

Wash the PBMCs twice with assay medium.

Resuspend the effector cells to a concentration of 2.5 x 10^6 cells/mL.

Assay Setup:

Prepare serial dilutions of infliximab in assay medium.

Add 50 µL of the infliximab dilutions to the wells containing the target cells.

Add 50 µL of the effector cell suspension to achieve an Effector to Target (E:T) cell ratio of

25:1.[6]

Include control wells:

Target cells only (spontaneous release).

Target cells with effector cells, without infliximab (basal cytotoxicity).

Target cells with a lysis agent (e.g., 1% Triton X-100) (maximum release).

Incubation:
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Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

Cytotoxicity Measurement:

Follow the manufacturer's instructions for the chosen cytotoxicity detection reagent. For

example, if using a luciferase-based assay, add the reagent and measure luminescence.

The percentage of specific cytotoxicity is calculated as follows:

Protocol 2: Infliximab CDC Assay
This protocol details a method to assess the ability of infliximab to induce CDC on tmTNF-α

expressing target cells.

Materials:

Target Cells: CHO cells stably expressing tmTNF-α.[6]

Infliximab: Serial dilutions of infliximab.

Complement Source: Normal Human Serum (NHS) or baby rabbit complement.

Assay Buffer: RPMI-1640 with 0.1% BSA.

Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or

AlamarBlue.[11]

96-well tissue culture plates.

Procedure:

Target Cell Preparation:

Harvest and wash tmTNF-α expressing CHO cells twice with assay buffer.

Resuspend the cells to a concentration of 5 x 10^4 cells/mL.

Plate 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[6]
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Assay Setup:

Prepare serial dilutions of infliximab in assay buffer.

Add 50 µL of the infliximab dilutions to the wells.

Add 50 µL of the complement source (e.g., 1:3 diluted NHS) to each well.[11]

Include control wells:

Target cells with complement only (no antibody).

Target cells with infliximab but with heat-inactivated complement.

Target cells only (no antibody, no complement).

Incubation:

Incubate the plate for 2-4 hours at 37°C.[6]

Cell Viability Measurement:

Follow the manufacturer's protocol for the chosen cell viability reagent. For instance, with

a luminescent assay, add the reagent and measure the signal.

The percentage of cell lysis is calculated as follows:

Signaling Pathways and Visualizations
The cytotoxic effects of infliximab are underpinned by specific intracellular signaling cascades.

Infliximab-Mediated ADCC and Apoptosis Signaling
Binding of infliximab to tmTNF-α and subsequent engagement of Fcγ receptors on NK cells

triggers the release of cytotoxic granules. The granzymes within these granules enter the target

cell and activate a caspase cascade, leading to apoptosis.
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Caption: Infliximab-mediated ADCC signaling pathway.
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Infliximab-Induced Reverse Signaling Leading to
Apoptosis
The binding of infliximab to tmTNF-α can also directly induce apoptosis in the target cell

through reverse signaling.
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Caption: Infliximab-induced reverse signaling and apoptosis.
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Experimental Workflow for Cytotoxicity Assays
The following diagram outlines the general workflow for conducting infliximab cytotoxicity

assays.
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Caption: General workflow for infliximab cytotoxicity assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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